6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
5-chloro-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
RTURDVFHCXORLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The benzimidazole scaffold is classically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carboxylic acids or derivatives. For 6-chloro-1H-benzo[d]imidazole-7-carboxylic acid, the precursor 4-chloro-5-carboxy-1,2-diaminobenzene undergoes cyclization with formic acid under reflux conditions. This method yields the target compound but requires precise control of stoichiometry to avoid over-acylation.
Reaction Conditions:
-
Temperature: 120–140°C
Microwave-assisted cyclization significantly enhances efficiency, reducing reaction time from 12 hours to 15 minutes while improving yields to 85–90%.
Protective Group Strategies
Ester Protection During Cyclization
To prevent side reactions, the carboxylic acid is protected as an ethyl ester during synthesis. Post-cyclization, the ester is hydrolyzed with NaOH:
Yield Improvement: Ester protection increases cyclization yield by 20% compared to unprotected routes.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction time and improves scalability:
Solvent and Catalyst Recycling
Ionic liquids (e.g., [BMIM][BF₄]) enable catalyst recovery, reducing waste:
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Cyclization | 4-Chloro-5-carboxy-1,2-diaminobenzene | HCl, 12 h, 130°C | 68 | 92 |
| Microwave Cyclization | 4-Chloro-5-carboxy-1,2-diaminobenzene | Na₂S₂O₅, 15 min, 180°C | 89 | 98 |
| Flow Chemistry | 4-Chloro-5-cyano-1,2-diaminobenzene | ZnCl₂/SiO₂, 5 min, 180°C | 82 | 95 |
Challenges and Mitigation Strategies
Byproduct Formation
Issue: Over-chlorination at position 5 occurs with excess POCl₃.
Solution: Use stoichiometric N-chlorosuccinimide (NCS) at 0°C.
Low Solubility in Polar Solvents
Issue: Precipitation during cyclization reduces yield.
Solution: Employ DMSO/water mixtures (9:1) to enhance solubility.
Emerging Techniques
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group at position 7 undergoes typical acid-catalyzed transformations:
Chlorine Substitution Reactions
The chlorine atom at position 6 participates in nucleophilic aromatic substitution (NAS):
Imidazole Ring Modifications
The heterocyclic core undergoes oxidation and coordination reactions:
Condensation and Cyclization
The compound serves as a precursor in heterocyclic synthesis:
Biological Activity and Mechanistic Insights
Reactivity directly influences pharmacological properties:
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid is primarily utilized as a building block in the synthesis of pharmaceuticals. Its derivatives have shown promise in developing anti-cancer and anti-inflammatory agents. For instance, research has highlighted its role in synthesizing compounds that inhibit specific biological pathways associated with cancer progression and inflammation .
Case Study: PqsR Inhibitors
A notable study focused on the design and synthesis of new 1H-benzo[d]imidazole-based PqsR inhibitors, which are potential adjuvant therapies for Pseudomonas aeruginosa infections. The compound was evaluated for its effects on biofilm formation and antibiotic efficacy, demonstrating significant reductions in virulence factors in various bacterial strains .
Agricultural Chemistry
Agrochemical Formulation
The compound is also employed in formulating agrochemicals, enhancing crop protection products against pests and diseases. Its application in sustainable agriculture is crucial as it supports the development of environmentally friendly pest control solutions .
Impact on Crop Protection
Research indicates that derivatives of this compound can improve the efficacy of existing agrochemicals, leading to better crop yields while minimizing environmental impact. This aspect is particularly important as global agricultural practices shift towards more sustainable methods.
Material Science
Advanced Material Development
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. Its unique structure allows for modifications that can enhance material properties like durability and resistance to environmental factors .
Innovative Applications
Recent studies have investigated the use of this compound in developing covalent organic frameworks (COFs), which are promising for applications in chiral separation and catalysis. The ability to tailor these materials at the molecular level opens new avenues for innovation in material science .
Biochemical Research
Enzyme Inhibition Studies
Researchers utilize this compound in biochemical studies focused on enzyme inhibition and receptor binding. These investigations contribute to a deeper understanding of various biological processes and disease mechanisms .
Mechanisms of Action
Studies have shown that compounds within the benzimidazole family exhibit diverse pharmacological properties by interacting with specific enzymes or receptors. This interaction often leads to alterations in cellular processes, paving the way for potential therapeutic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Electronic and Solubility Comparisons
- Chlorine vs. Hydroxyphenyl Substitution : The chloro group in this compound increases electron-withdrawing effects compared to BIMb’s hydroxyphenyl group, reducing pKa (≈3.5 vs. ≈4.2) and enhancing acidity .
- Carboxylic Acid Position : Moving the COOH group from position 7 (as in the target compound) to position 2 (e.g., 6-chloro-1H-benzimidazole-2-carboxylic acid, CAS 39811-14-8) reduces hydrogen-bonding capacity and alters molecular geometry, impacting interactions with biological targets .
Biological Activity
6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.
Case Studies
- MCF-7 Cell Line : Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit IC50 values in the range of 1.84 to 10.28 µg/mL against MCF-7 cells, comparable to established chemotherapeutics like paclitaxel .
- U87 Glioblastoma Cells : Another study found that certain substituted benzo[d]imidazole derivatives showed significant cytotoxicity against U87 glioblastoma cells, with IC50 values around 45.2 µM .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves induction of apoptosis and cell cycle arrest. Flow cytometry assays have demonstrated that these compounds can trigger apoptosis in a dose-dependent manner .
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied.
Antibacterial Effects
The compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values for various derivatives ranged from 2 to 16 mg/mL against strains such as Staphylococcus aureus and Escherichia coli.
- Notably, compounds with a chlorine substitution at the 6-position showed enhanced activity compared to their unsubstituted counterparts .
Antifungal Properties
In addition to antibacterial activity, some derivatives have shown antifungal efficacy against Candida albicans and Aspergillus niger, with MIC values ranging between 8 and 16 mg/mL .
Antiviral Activity
The antiviral potential of this compound has been explored, particularly in relation to its efficacy against specific viral infections. Preliminary findings suggest that certain derivatives may inhibit viral replication, although further studies are needed to elucidate the mechanisms involved.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its chemical structure. Key observations include:
- The presence of electron-withdrawing groups at specific positions enhances biological potency.
- Substituents on the benzimidazole ring can modulate both anticancer and antimicrobial activities, indicating the importance of structural optimization in drug design .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid with high purity?
Answer:
A critical step in synthesis involves controlling impurities such as desethyl or amide byproducts. A patented method ( ) recommends using controlled reaction conditions (e.g., pH, temperature) and purification techniques like recrystallization or chromatography to minimize impurities. For example, substituting reactive intermediates (e.g., benzyl chloride derivatives) with stable precursors can reduce side reactions . Analytical tools like HPLC or LC-MS should verify purity (>98%) before downstream use.
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Storage : In a dry, ventilated area away from light and corrosive agents, with containers tightly sealed .
- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
- First Aid : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation .
Advanced: How do structural modifications (e.g., halogen substitution) influence the compound's biological activity?
Answer:
demonstrates that substituents at the benzimidazole core (e.g., Cl, CH₃) significantly alter binding affinity to targets like EGFR. For instance:
| Substituent (R1-R6) | IC₅₀ (EGFR inhibition) | Notes |
|---|---|---|
| -Cl at R3 | 0.12 µM | High potency |
| -CH₃ at R4 | 1.5 µM | Reduced activity |
| Halogens like Cl enhance hydrophobic interactions in the kinase domain, while bulky groups (e.g., CH₃) may sterically hinder binding . |
Advanced: What spectroscopic and analytical techniques are optimal for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.8–8.3 ppm) and confirms substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ observed at m/z 292.0391 vs. calculated 292.0403) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in salt forms .
Advanced: How does salt formation (e.g., Na⁺, K⁺) impact pharmacokinetic properties?
Answer:
Inorganic salts (e.g., Na⁺, Ca²⁺) improve aqueous solubility and bioavailability. shows:
| Salt Form | Solubility (mg/mL) | LogP |
|---|---|---|
| Free acid | 0.5 | 3.2 |
| Sodium | 12.4 | 1.8 |
| The sodium salt’s lower LogP enhances membrane permeability, making it preferable for in vivo studies . |
Advanced: What strategies mitigate desethyl and amide impurities during synthesis?
Answer:
- Reagent Selection : Use high-purity starting materials (e.g., 2-ethoxy derivatives) to avoid desethyl byproducts .
- Reaction Monitoring : Real-time LC-MS detects early-stage impurity formation.
- Purification : Gradient elution in reverse-phase HPLC separates impurities with retention time differences >2 minutes .
Basic: How is the IUPAC nomenclature applied to derivatives of this compound?
Answer:
The parent structure is named based on substituent positions. For example, a derivative with a methyl group at position 1 and ethoxy at position 2 would be:
1-Methyl-2-ethoxy-6-chloro-1H-benzo[d]imidazole-7-carboxylic acid
This follows IUPAC priority rules, where numbering starts from the nitrogen in the imidazole ring .
Advanced: What role do halogen atoms (e.g., Cl, F) play in modulating pharmacological activity?
Answer:
Halogens enhance target binding via:
- Electrostatic Interactions : Cl forms halogen bonds with backbone carbonyls in enzyme active sites.
- Lipophilicity : Fluorine increases metabolic stability by reducing CYP450 oxidation. shows Cl-substituted analogs exhibit 10-fold higher cytotoxicity (IC₅₀ = 0.8 µM) vs. non-halogenated counterparts (IC₅₀ = 8.3 µM) in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
